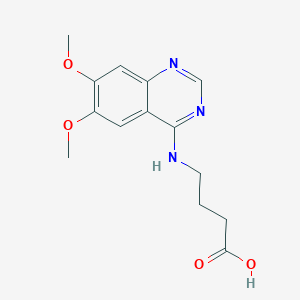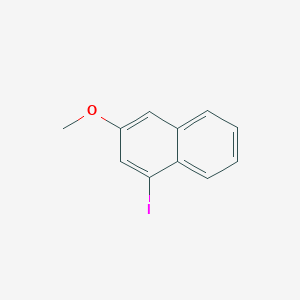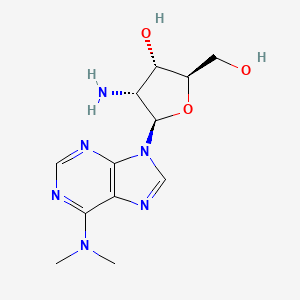
(2R,3S,4R,5R)-4-Amino-5-(6-(dimethylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5R)-4-Amino-5-(6-(dimethylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleosides. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. It features a purine base attached to a sugar moiety, making it a crucial component in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-4-Amino-5-(6-(dimethylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Sugar Moiety: The sugar moiety, tetrahydrofuran-3-ol, is attached to the purine base through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.
Introduction of Functional Groups: The amino and dimethylamino groups are introduced through nucleophilic substitution reactions, often using reagents such as ammonia or dimethylamine.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2R,3S,4R,5R)-4-Amino-5-(6-(dimethylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The purine base can undergo reduction reactions to form dihydropurine derivatives.
Substitution: The amino and dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is often employed.
Substitution: Nucleophiles such as halides, thiols, or amines are used under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of dihydropurine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
科学的研究の応用
(2R,3S,4R,5R)-4-Amino-5-(6-(dimethylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleoside analogs.
Biology: Studied for its role in cellular processes, such as DNA replication and repair.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
作用機序
The mechanism of action of (2R,3S,4R,5R)-4-Amino-5-(6-(dimethylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids. It can act as a chain terminator during DNA or RNA synthesis, thereby inhibiting the replication of viruses or cancer cells. The compound targets polymerase enzymes and interferes with their activity, leading to the disruption of nucleic acid synthesis.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the base.
2’,3’-Dideoxyadenosine: A nucleoside analog used as an antiviral agent.
Uniqueness
(2R,3S,4R,5R)-4-Amino-5-(6-(dimethylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to the presence of the dimethylamino group, which enhances its ability to interact with polymerase enzymes and increases its potential as a therapeutic agent. Its structural modifications also provide distinct chemical properties that can be exploited in various research and industrial applications.
特性
CAS番号 |
64864-76-2 |
|---|---|
分子式 |
C12H18N6O3 |
分子量 |
294.31 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-4-amino-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H18N6O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-7(13)9(20)6(3-19)21-12/h4-7,9,12,19-20H,3,13H2,1-2H3/t6-,7-,9-,12-/m1/s1 |
InChIキー |
ZRKPXPRMPQIYQK-GRIPGOBMSA-N |
異性体SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N |
正規SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11841367.png)
![8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B11841377.png)
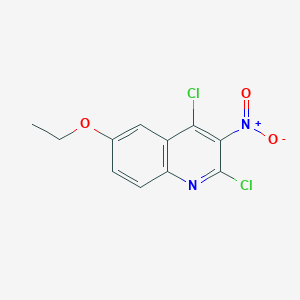
![2-Hydroxy-4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoic acid](/img/structure/B11841392.png)
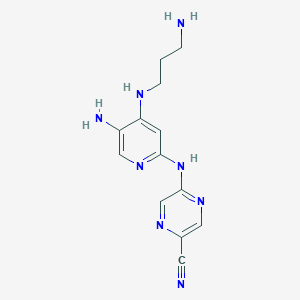

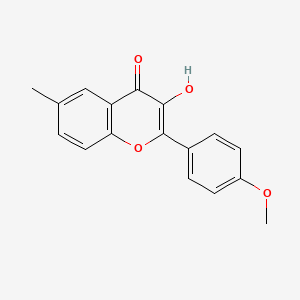

![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)
![3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11841450.png)
